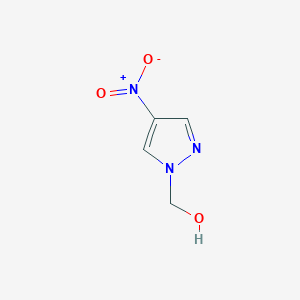
4-Fluoro-3-methoxy-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including nitrification, diazotization, fluorination, and reductive and oxidation reactions. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile uses ortho-toluidine as a starting material and achieves a 48% yield, indicating a controlled process with practical significance for pesticide development . Similarly, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves reactions with phosphoryl chloride and s-collidine in toluene, followed by treatment with concentrated sulfuric acid and heating in formic acid with hydroxylamine hydrochloride and sodium formate . These methods suggest possible routes that could be adapted for the synthesis of 4-Fluoro-3-methoxy-2-nitrobenzonitrile.
Molecular Structure Analysis
The molecular structure of related compounds can be inferred from their proton magnetic resonance spectra. For example, the proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives, which are structurally similar to 4-Fluoro-3-methoxy-2-nitrobenzonitrile, provide evidence of the orientation of nitro groups in the aromatic nucleus . This information could be useful in predicting the molecular structure and electronic configuration of 4-Fluoro-3-methoxy-2-nitrobenzonitrile.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as nucleophilic aromatic substitutions. For instance, 3-trichloromethylbenzonitrile reacts with sodium methoxide to yield methoxy-substituted benzonitriles . These reactions demonstrate the reactivity of the cyano and nitro groups on the benzene ring, which is relevant for understanding the chemical behavior of 4-Fluoro-3-methoxy-2-nitrobenzonitrile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Fluoro-3-methoxy-2-nitrobenzonitrile are not directly reported, the properties of similar compounds can provide some insights. The successful synthesis of these compounds and their use as intermediates in the production of other chemicals suggest that they have stable and manageable physical and chemical properties that could be extrapolated to 4-Fluoro-3-methoxy-2-nitrobenzonitrile . The presence of electron-withdrawing and electron-donating groups such as fluoro, methoxy, and nitro groups would influence the compound's reactivity and solubility.
科学的研究の応用
Synthesis Applications
4-Fluoro-3-methoxy-2-nitrobenzonitrile serves as an intermediate in the synthesis of various compounds. For instance, its derivatives are utilized in the synthesis of Gefitinib, a chemotherapeutic agent, by undergoing a sequence of reactions including transfer hydrogenation, transformation to formamidine, and finally, through the Dimroth rearrangement (Bo Jin et al., 2005). This exemplifies its role in creating pharmacologically active molecules.
Chemical and Structural Analysis
The compound is also instrumental in chemical and structural studies. Research on its derivatives involves analyzing molecular geometries and internal rotational barriers, contributing to a deeper understanding of molecular structure and behavior (P. Chen & Y. Chieh, 2002). Such studies are crucial in the fields of material science and molecular engineering.
Radiochemistry and Imaging
Additionally, derivatives of 4-Fluoro-3-methoxy-2-nitrobenzonitrile are utilized in radiochemistry for positron emission tomography (PET) imaging. For instance, the preparation of the mGluR5 PET tracer [(18)F]FPEB involves a simplified one-pot synthesis method for its radiolabeling precursor, showcasing the compound's importance in developing medical imaging agents (Keunpoong Lim et al., 2014).
Catalysis and Reaction Studies
Research also delves into its reactivity and use in catalysis. For instance, studies on hydrogenation of nitrobenzonitriles using Raney nickel catalyst highlight the compound's reactivity and potential in synthetic applications (Klara Koprivova & L. Červený, 2008).
Safety And Hazards
特性
IUPAC Name |
4-fluoro-3-methoxy-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-6(9)3-2-5(4-10)7(8)11(12)13/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAZEMZFBODSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427602 |
Source


|
| Record name | 4-fluoro-3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxy-2-nitrobenzonitrile | |
CAS RN |
887202-43-9 |
Source


|
| Record name | 4-fluoro-3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




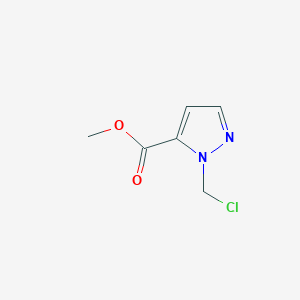
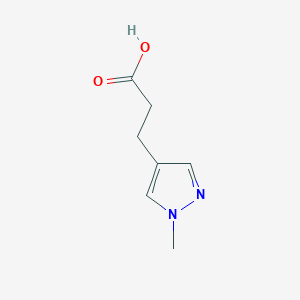
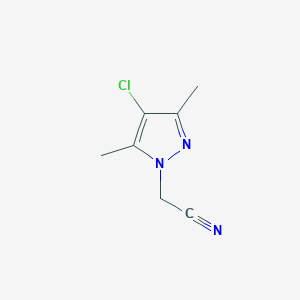

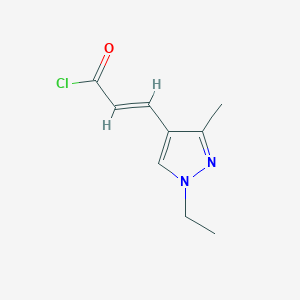
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)
